molecular formula C19H25ClN2O2 B13766994 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride CAS No. 63918-19-4

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride

Cat. No.: B13766994
CAS No.: 63918-19-4
M. Wt: 348.9 g/mol
InChI Key: BDDYLBIKOCDHKY-UHFFFAOYSA-N
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Description

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethoxy group and a morpholinoethylamine moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride typically involves the reaction of diphenylmethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antihistaminic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to histamine receptors, thereby blocking the action of histamine and exerting antihistaminic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine hydrochloride: A well-known antihistamine with a similar structure.

    Fexofenadine hydrochloride: Another antihistamine with a different chemical structure but similar therapeutic effects.

    Cetirizine dihydrochloride: A widely used antihistamine with a different mechanism of action.

Uniqueness

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is unique due to its specific combination of a diphenylmethoxy group and a morpholinoethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63918-19-4

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

2-benzhydryloxyethyl(morpholin-4-yl)azanium;chloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)23-14-11-20-21-12-15-22-16-13-21;/h1-10,19-20H,11-16H2;1H

InChI Key

BDDYLBIKOCDHKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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